2,4,6-Trichlorophenyl phosphorodichloridate
Description
2,4,6-Trichlorophenyl phosphorodichloridate is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms and a 2,4,6-trichlorophenyl group. It serves as a reactive intermediate in synthesizing phosphorus-containing polymers, agrochemicals, and flame retardants. The electron-withdrawing trichlorophenyl substituent enhances its electrophilicity, making it a versatile precursor in phosphorylation reactions.
Properties
CAS No. |
60223-35-0 |
|---|---|
Molecular Formula |
C6H2Cl5O2P |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1,3,5-trichloro-2-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C6H2Cl5O2P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H |
InChI Key |
OSNJGPVZSOCUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl phosphorodichloridate typically involves the reaction of 2,4,6-trichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:
C6H2Cl3OH+POCl3→C6H2Cl3OPOCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Condensation Reagents: Alcohols and amines are commonly used in condensation reactions to form esters and amides.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichlorophenyl esters or amides can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Products: Esters and amides are the major products of condensation reactions.
Scientific Research Applications
2,4,6-Trichlorophenyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl phosphorodichloridate involves its reactivity towards nucleophiles. The compound’s electrophilic phosphorus center is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tris(2,4,6-Trichlorophenyl) Phosphate
- Structure : A triester derivative with three 2,4,6-trichlorophenyl groups attached to a phosphate core.
- Reactivity : Less electrophilic than phosphorodichloridates due to the absence of labile chlorine atoms on phosphorus. Primarily used as a flame retardant.
- Application: Documented in Table II of as a monosubstituted phosphorus compound (Code 1216) .
2,4,6-Trichlorophenylhydrazine
- Structure : A hydrazine derivative substituted with a 2,4,6-trichlorophenyl group.
- Reactivity : Functions as a nucleophile in condensation reactions, contrasting with the electrophilic nature of phosphorodichloridates.
- Application : Listed in as a reference standard for analytical chemistry .
Tetrachloromonospirocyclotriphosphazenes
- Structure : Cyclic phosphazenes with spiro-architecture and chlorine substituents ().
- Application : Used in synthesizing thermally stable polymers and ligands .
2,4,6-Tetrachlorophenol
- Structure: A phenol derivative with four chlorine substituents.
- Reactivity : Acidic hydroxyl group enables esterification, diverging from the phosphorus-centered reactivity of phosphorodichloridates.
- Application : Environmental contaminant listed in groundwater assessments () .
Comparative Data Table
Key Research Findings
- Electron-Accepting Capacity : The 2,4,6-trichlorophenyl group in phosphorodichloridate derivatives (e.g., TTM radicals in ) enhances electron-accepting properties, critical for organic radical scintillators .
- Environmental Impact: Chlorinated phenylphosphorus compounds, including tetrachlorophenols, are persistent pollutants requiring stringent groundwater monitoring () .
- Synthetic Versatility : Phosphorodichloridates outperform esters in reactivity for synthesizing dispirophosphazenes, as seen in ’s multi-step protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
